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Compound Name: 3,5-Dibromo-4-chloro-1H-indazole

Cat. No.: B13840149

Get Quote

Abstract
The 3,5-Dibromo-4-chloro-1H-indazole scaffold represents a high-value pharmacophore for

the development of ATP-competitive kinase inhibitors.[1][2] Unlike generic building blocks, this

poly-halogenated core offers a unique combination of chemoselective reactivity (Br vs. Cl) and

hydrophobic space-filling properties tailored for kinases with expansive ATP-binding pockets,

such as Casein Kinase 2 (CK2), PIM kinases, and DYRKs. This guide details the synthetic

protocols for regioselective functionalization and the biochemical assays required to validate its

utility as a lead compound.

Introduction: The Halogen Advantage in Kinase
Inhibition
In kinase drug discovery, the indazole ring acts as a bioisostere of the adenine ring of ATP. The

nitrogen atoms (N1/N2) typically form critical hydrogen bonds with the kinase hinge region.

The specific substitution pattern of 3,5-Dibromo-4-chloro-1H-indazole provides three distinct

advantages:
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Hydrophobic Pocket Filling: The 3, 4, and 5-positions are decorated with halogens that

displace conserved water molecules in the hydrophobic back-pocket of the kinase active

site.

Halogen Bonding: The Bromine atoms (particularly at C5) can function as Lewis acids,

forming halogen bonds with backbone carbonyls (e.g., the hinge backbone), a high-energy

interaction often superior to Van der Waals forces.

Chemoselective Functionalization: The reactivity difference between Bromine and Chlorine

allows for sequential palladium-catalyzed cross-couplings, enabling the creation of "Tri-

Vector" libraries where three distinct chemical groups are attached to a single core.

Synthetic Protocols: Regioselective
Functionalization
The core challenge with poly-halogenated scaffolds is controlling which halogen reacts first.[1]

[2] The electronic environment of the indazole ring renders the C3-Bromine and C5-Bromine

chemically distinct, while the C4-Chlorine remains inert under standard Suzuki conditions,

serving as a static hydrophobic blocker.[1][2]

Workflow Visualization
The following diagram illustrates the logical flow for diversifying this scaffold.
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Caption: Sequential functionalization strategy exploiting the reactivity gradient: N1 > C3-Br >

C5-Br >> C4-Cl.
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Protocol A: Regioselective C3-Arylation (Suzuki-
Miyaura)
Objective: Introduce an aryl group at the C3 position to target the kinase "Gatekeeper" residue.

[1][2]

Reagents:

Scaffold: 3,5-Dibromo-4-chloro-1-methyl-1H-indazole (N1-methylated for stability).[1][2]

Boronic Acid: Phenylboronic acid (or derivative).

Catalyst:

(5 mol%).

Base:

(2M aqueous).

Solvent: 1,4-Dioxane.[1][2][3]

Step-by-Step:

Preparation: In a microwave vial, dissolve 1.0 eq of the scaffold and 1.1 eq of aryl boronic

acid in degassed 1,4-dioxane (0.1 M concentration).

Activation: Add 2.0 eq of 2M

solution.

Catalyst Addition: Add 5 mol%

under an inert atmosphere (Nitrogen/Argon).

Reaction: Heat to 80°C for 4-6 hours. Note: Do not exceed 100°C to avoid premature

reaction at the C5-Br position.

Work-up: Dilute with EtOAc, wash with water/brine.[1] Dry over
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.

Purification: Flash chromatography (Hexane/EtOAc gradient). The C3-product typically

elutes before the starting material due to increased lipophilicity.[1]

Validation Check:

1H NMR: Look for the disappearance of the C3-Br signal (if visible) and the appearance of

new aromatic protons. The C5-H singlet (approx 7.5-7.8 ppm) should remain, confirming C5-

Br is intact.[1]

Biochemical Validation: Kinase Inhibition Assay
Once the scaffold is functionalized, it must be tested against kinases known to accommodate

bulky halogenated ligands. CK2 (Casein Kinase 2) is the primary target for this scaffold class.

Protocol B: ADP-Glo™ Kinase Assay (Promega)
Objective: Determine the

of the synthesized analogs against CK2

.

Mechanism: This assay quantifies kinase activity by converting the ADP produced during the

kinase reaction into ATP, which is then converted into light by Luciferase.

Materials:

Enzyme: Recombinant Human CK2

(0.5 ng/µL final).

Substrate: Casein or CK2-specific peptide (RRRADDSDDDDD).[1][2]

ATP: Ultra-pure ATP (10 µM final, near

).

Compound: Serial dilutions of the indazole derivative in DMSO.
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Step-by-Step:

Compound Plate: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Transfer 250

nL to a 384-well white low-volume plate.

Enzyme Mix: Dilute CK2

in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). Add 2.5 µL to the wells. Incubate 10 min at RT.

Substrate Initiation: Add 2.5 µL of ATP/Substrate mix. Total volume = 5 µL.

Reaction: Incubate at RT for 60 minutes.

ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent to stop the reaction and deplete remaining

ATP.[1][2] Incubate 40 min at RT.

Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP

Light). Incubate 30 min.

Read: Measure Luminescence on a plate reader (e.g., EnVision or GloMax).

Data Analysis:

Normalize data: (Sample - Low Control) / (High Control - Low Control) * 100.

Fit curve: Non-linear regression (Sigmoidal dose-response, variable slope) to calculate

.

Mechanistic Insight: The Structural Basis of
Potency
Understanding why this scaffold works is crucial for rational design.

The "Hydrophobic Clamp" Effect
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The 3,5-dibromo-4-chloro motif creates a dense hydrophobic wedge.[1][2]

Hinge Interaction: The N1-H (or N1-substituted) indazole binds to the hinge region (Val116 in

CK2).[1][2]

The 4-Chloro "Buttress": The chlorine atom at position 4 is sterically significant.[1][2] In

kinases with small "gatekeeper" residues, it fits. In kinases with large gatekeepers, it clashes.

This provides selectivity.

Halogen Bonding: The C5-Br often points towards the catalytic loop or the

C-helix, potentially forming a halogen bond with a backbone carbonyl oxygen.[1][2]
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Backbone Carbonyl
(Glu/Leu)

Indazole Core

N1 / N2 C5-Bromine C4-Chlorine

H-Bond Halogen Bond
(Lewis Acid-Base)

Van der Waals
(Space Filling)
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Caption: Schematic interaction map of the 3,5-dibromo-4-chloro-1H-indazole scaffold within

the ATP binding site.[1][2]

Troubleshooting & Optimization
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Issue Probable Cause Solution

Low Solubility

The tri-halogenated core is

extremely lipophilic (High

cLogP).[1][2]

Introduce solubilizing groups

(e.g., morpholine, piperazine)

at the N1 position before

performing Suzuki couplings.

No Reaction at C3
Steric hindrance from the C4-

Chlorine.[1][2]

Switch to high-activity catalysts

like Pd(dppf)Cl2 or XPhos Pd

G2.[1][2] Increase temperature

to 90°C.

Loss of Selectivity
Reaction occurring at both C3

and C5 simultaneously.

Strictly control stoichiometry

(1.05 eq boronic acid). Lower

temperature to 60°C and

extend reaction time.

Assay Interference

Compound aggregation

(common with hydrophobic

halogens).

Include 0.01% Triton X-100 in

the kinase assay buffer to

prevent promiscuous

aggregation-based inhibition.

[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 887568-34-5|3,4-Dibromo-6-chloro-1H-indazole|BLD Pharm [bldpharm.com]

2. 2368910-22-7|4-Bromo-5,6-dichloro-1H-indazole|BLD Pharm [bldpharm.com]

3. FDA-approved small molecule kinase inhibitors-Part 3 [bocsci.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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